オランザピンパモアート

概要

説明

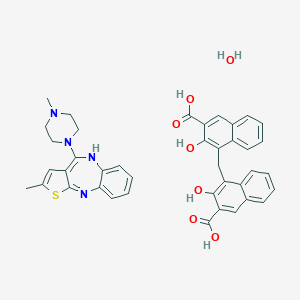

Olanzapine Pamoate: is a long-acting injectable formulation of the atypical antipsychotic agent olanzapine. It is primarily used for the treatment of schizophrenia and bipolar disorder. Olanzapine Pamoate is a salt formed from olanzapine and pamoic acid, which allows for a slow and sustained release of the active drug when administered intramuscularly .

科学的研究の応用

Chemistry: Olanzapine Pamoate is used in research to study its chemical properties, stability, and interactions with other compounds.

Biology: In biological research, Olanzapine Pamoate is used to investigate its effects on cellular and molecular pathways, particularly those related to neurotransmission and receptor binding .

Medicine: Olanzapine Pamoate is extensively studied for its therapeutic effects in treating schizophrenia and bipolar disorder. Research focuses on its pharmacokinetics, efficacy, and safety profile .

Industry: In the pharmaceutical industry, Olanzapine Pamoate is used to develop long-acting injectable formulations for improved patient compliance and therapeutic outcomes .

作用機序

Target of Action

Olanzapine pamoate primarily targets the dopamine D2 receptor in the mesolimbic pathway . The antagonistic effect of olanzapine towards this receptor is key as it blocks dopamine from having a potential action at the post-synaptic receptor .

Mode of Action

Olanzapine interacts with receptors in the brain, particularly in the mesolimbic pathway, to help regulate emotional responses and reduce the severity of mood instability . By blocking the dopamine D2 receptor, olanzapine prevents dopamine from exerting its effects, thereby helping to regulate neurotransmission .

Biochemical Pathways

Olanzapine affects multiple biochemical pathways due to its wide profile of targets. The primary metabolic pathways for olanzapine are direct glucuronidation and CYP450-mediated oxidation . These pathways are responsible for the metabolism and elimination of olanzapine from the body.

Pharmacokinetics

Olanzapine pamoate demonstrates dose-dependent linear pharmacokinetics . When administered, it is almost completely absorbed but only has about 60% oral bioavailability due to first-pass metabolism . Steady-state levels are achieved in approximately 3 months when switching to olanzapine pamoate from oral olanzapine . The terminal elimination half-life of olanzapine is approximately 26 days after administration of olanzapine pamoate .

Result of Action

The molecular and cellular effects of olanzapine’s action include the regulation of emotional responses and reduction in the severity of mood instability, which are hallmark symptoms of conditions like bipolar disorder . Olanzapine has also been reported to induce autophagy in certain cell lines, increasing autophagic flux, the number of autophagic vesicles, and the expression of autophagy-related genes .

Action Environment

The action, efficacy, and stability of olanzapine pamoate can be influenced by various environmental factors. For instance, the rate of absorption and adverse effects can be affected by formulation characteristics (e.g., vehicle medium) and administration characteristics (e.g., injection site) . Additionally, dose adjustments may be necessary based on potential drug-drug interactions .

生化学分析

Biochemical Properties

Olanzapine pamoate interacts with various enzymes and proteins. It is metabolized by the cytochrome P450 (CYP) system, principally by isozyme 1A2 (CYP1A2) and to a lesser extent by CYP2D6 . These interactions play a crucial role in the drug’s biochemical reactions .

Cellular Effects

Olanzapine pamoate has significant effects on various types of cells and cellular processes. It is primarily used to manage schizophrenia, a complex biochemical brain disorder that affects a person’s ability to differentiate reality . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of olanzapine pamoate is not entirely clear, but it is known to block dopamine and serotonin receptors . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of olanzapine pamoate change over time. It has been observed that the sensitivity to olanzapine is maintained beyond the 2–3 weeks of weight gain observed with oral administration . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of olanzapine pamoate vary with different dosages . For instance, female rats treated with a single intramuscular dose of olanzapine pamoate showed increased food intake and weight gain . The orexigenic effects of olanzapine were lost in ovariectomized female rats .

Metabolic Pathways

Olanzapine pamoate is involved in various metabolic pathways. It is metabolized by the cytochrome P450 (CYP) system, principally by isozyme 1A2 (CYP1A2) and to a lesser extent by CYP2D6 . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

After intramuscular injection, the salt in olanzapine pamoate slowly dissolves in intramuscular fluid into olanzapine (free base), pamoic acid, and other acids . This process affects the rate of absorption and distribution of the drug within cells and tissues .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Olanzapine Pamoate involves the reaction of olanzapine with pamoic acid. The process typically includes dissolving olanzapine in water in the presence of an acid, followed by mixing with a solution of pamoic acid prepared in water in the presence of a base. The reaction mixture is stirred and maintained at room temperature until the solid precipitates, which is then dried to obtain Olanzapine Pamoate .

Industrial Production Methods: Industrial production of Olanzapine Pamoate follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure consistent quality and yield. The final product is formulated as a suspension in an aqueous solution for intramuscular injection .

化学反応の分析

Types of Reactions: Olanzapine Pamoate undergoes various chemical reactions, including:

Oxidation: Olanzapine can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert olanzapine to its reduced forms.

Substitution: Substitution reactions can occur at the piperazine ring or the thienobenzodiazepine core

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced olanzapine derivatives.

Substitution: Substituted olanzapine derivatives

類似化合物との比較

Clozapine: Another atypical antipsychotic with a similar structure but different receptor binding profile.

Risperidone: Atypical antipsychotic with a different chemical structure but similar therapeutic uses.

Quetiapine: Atypical antipsychotic with a different chemical structure and receptor binding profile

Uniqueness: Olanzapine Pamoate is unique due to its long-acting formulation, which allows for sustained drug release and improved patient compliance. Its broad receptor antagonism profile also contributes to its efficacy in treating a wide range of symptoms associated with schizophrenia and bipolar disorder .

特性

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.C17H20N4S.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,11,19H,7-10H2,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMCQJVMPKQQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944788 | |

| Record name | Olanzapine pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221373-18-8 | |

| Record name | Olanzapine pamoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221373188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olanzapine pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine pamoate monohydrate; 10H-Thieno[2,3-b][1,5]benzodiazepine,2-Methyl-4-(4-methyl-1-piperazinyl)-,4,4'-methylenebis[3-hydroxy-2-nahptalenecarboxylate) (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLANZAPINE PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7S6Q4MHCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does olanzapine pamoate exert its antipsychotic effects?

A1: Olanzapine, the active moiety of olanzapine pamoate, acts as an antagonist at multiple neurotransmitter receptors, including dopamine and serotonin receptors. While its precise mechanism of action in schizophrenia remains elusive, it's thought that antagonism of dopamine D2 receptors in the mesolimbic pathway plays a significant role. [] [https://www.semanticscholar.org/paper/a40502f8e6efc479dffb752570a7f7790420ea0a]

Q2: What are the advantages of a long-acting injectable formulation like olanzapine pamoate?

A2: Olanzapine pamoate addresses a critical challenge in schizophrenia treatment: medication non-adherence. The long-acting nature of this formulation allows for less frequent dosing (every 2-4 weeks), potentially leading to improved adherence compared to daily oral olanzapine. [] [https://www.semanticscholar.org/paper/542aca1099225b21c13472b37f429def3eec72e3]

Q3: What is the role of pamoic acid in olanzapine pamoate?

A3: Olanzapine is formulated as a pamoate salt to create a depot injection. This formulation allows for the slow, sustained release of olanzapine from the muscle injection site, providing prolonged therapeutic levels of the drug. [] [https://www.semanticscholar.org/paper/1db114ca3a850ea6e627e3bc52f369cde114ac19]

Q4: How does the pharmacokinetic profile of olanzapine pamoate differ from oral olanzapine?

A4: While both formulations share the same active moiety, their pharmacokinetic profiles differ. Olanzapine pamoate exhibits a significantly longer elimination half-life (approximately 30 days) compared to oral olanzapine, enabling less frequent dosing. This sustained release profile also results in lower peak-to-trough fluctuations in plasma concentrations. [] [https://www.semanticscholar.org/paper/9757946d518109dab03d7ed81eb064e5bbdba47d]

Q5: Are there specific patient populations where olanzapine pamoate might be particularly beneficial?

A5: Research suggests that individuals with a history of good response to oral olanzapine but struggling with adherence could benefit from olanzapine pamoate. This formulation may also be considered for individuals at higher risk of relapse due to non-adherence, such as those with a history of treatment interruptions or poor insight into their illness. [] [https://www.semanticscholar.org/paper/e4ed449ebd8ff01c20d201a650740b06a51b028c]

Q6: What is the current state of research on olanzapine pamoate's efficacy?

A6: Clinical trials have demonstrated olanzapine pamoate's effectiveness in treating acute schizophrenia and maintaining treatment response in stabilized patients. These trials typically measure outcomes such as symptom reduction, relapse rates, and overall functioning. [] [https://www.semanticscholar.org/paper/fed91845fdf34b1429bfaf5a2ae33ebbcbda2711]

Q7: What are the ongoing areas of research related to olanzapine pamoate?

A7: Current research explores various aspects of olanzapine pamoate, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetic acid](/img/structure/B137935.png)

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)